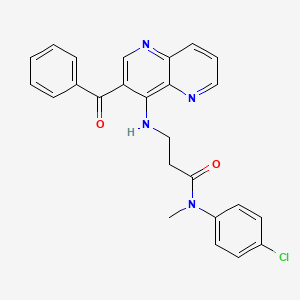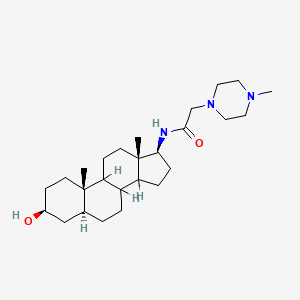
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane involves multiple steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the hydroxy, piperazine, and acetylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: It has been investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Research has focused on its potential therapeutic applications, including its effects on hormone regulation and potential use in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane can be compared with other steroidal compounds that have similar structures and functional groups. Some similar compounds include:
Testosterone: A naturally occurring steroid hormone with similar structural features.
Dihydrotestosterone: Another naturally occurring steroid hormone with a similar backbone structure.
Synthetic steroids: Various synthetic steroids with modifications to the steroidal backbone and functional groups.
Properties
CAS No. |
114967-70-3 |
|---|---|
Molecular Formula |
C26H45N3O2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C26H45N3O2/c1-25-10-8-19(30)16-18(25)4-5-20-21-6-7-23(26(21,2)11-9-22(20)25)27-24(31)17-29-14-12-28(3)13-15-29/h18-23,30H,4-17H2,1-3H3,(H,27,31)/t18-,19-,20?,21?,22?,23-,25-,26-/m0/s1 |
InChI Key |
QFBNAGXBPHDTHX-CUTQXZKCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)CN5CCN(CC5)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CN5CCN(CC5)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


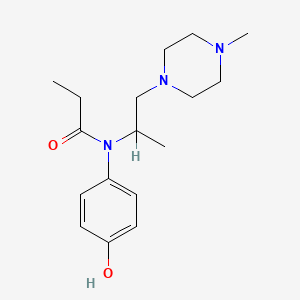
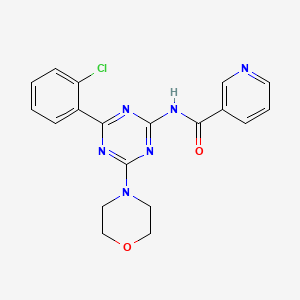




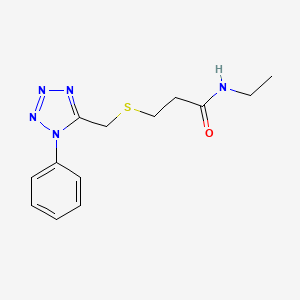


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

